2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that combines the structural features of pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 4-bromobenzaldehyde with 3-amino-1H-pyrazole under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with formamide or a similar reagent to yield the desired pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, including kinases and G-protein-coupled receptors (GPCRs).
Materials Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Biological Research: It is employed in the study of cellular processes and as a tool for bioimaging applications.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction . The compound’s structure allows it to interact with various pathways, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a kinase inhibitor.
Uniqueness
2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C12H9BrN4 |
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Molecular Weight |
289.13 g/mol |
IUPAC Name |
2-(4-bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C12H9BrN4/c13-9-3-1-8(2-4-9)10-7-12-15-6-5-11(14)17(12)16-10/h1-7H,14H2 |
InChI Key |
HEYOKTHUSXKDKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CC=NC3=C2)N)Br |
Origin of Product |
United States |
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